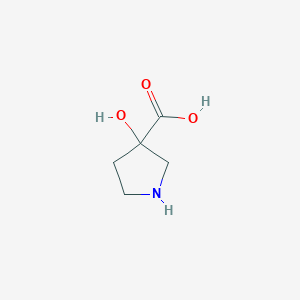

3-Hydroxypyrrolidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxypyrrolidine-3-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring structure with both a hydroxyl group and a carboxylic acid group attached to the same carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring with high regio- and stereoselectivity . Another approach involves the hydrolysis of 3-pyridinesulfonic acid in an aqueous solution of alkali metal hydroxides under pressure .

Industrial Production Methods: Industrial production methods for this compound often rely on scalable synthetic routes that ensure high yield and purity. These methods may include optimized cycloaddition reactions and hydrolysis processes, with careful control of reaction conditions to maximize efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, the compound reacts with C₁–C₁₂ linear/branched alcohols or benzyl alcohol in the presence of halogen acids (e.g., H₂SO₄) at 0–150°C to form ester derivatives. This reaction is critical for introducing protecting groups during multistep syntheses .

| Conditions | Catalyst | Product | Application |

|---|---|---|---|

| Acidic (H₂SO₄), 80°C | Benzyl alcohol | Benzyl ester derivative | Intermediate in drug synthesis |

Amidation Reactions

The carboxylic acid reacts with amines using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form amide bonds. This is pivotal in synthesizing peptidomimetics and enzyme inhibitors.

Example :

3-Hydroxypyrrolidine-3-carboxylic acid + Primary amine → Pyrrolidine-3-carboxamide

Oxidation Reactions

The hydroxyl group on the pyrrolidine ring can be oxidized to a ketone using Jones reagent (CrO₃ in H₂SO₄). This reaction modifies the compound’s stereoelectronic properties for enhanced biological activity .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Jones reagent | 0°C, acetone | 3-Ketopyrrolidine-3-carboxylic acid | ~85% |

Decarboxylation Reactions

Controlled decarboxylation at 80–160°C with catalysts like methyl isobutyl ketone or cyclohexanone yields enantiomerically pure 3-hydroxypyrrolidine. This method is industrially scalable and avoids racemization .

Key Parameters :

-

Catalyst : 5–10% methyl isobutyl ketone (relative to substrate mass)

-

Solvent : Diethylene glycol monomethyl ether

-

Temperature : 140–160°C

Cyclization Reactions

Intramolecular cyclization under basic conditions (e.g., NaOH, KOH) in water or alcohol solvents forms bicyclic structures. This reaction is exploited in synthesizing calcium channel blockers and antibiotics .

Mechanism :

-

Activation of hydroxyl group via deprotonation.

-

Nucleophilic attack on adjacent carbon, forming a five-membered ring.

Hydrogenation and Deprotection

The compound undergoes catalytic hydrogenation (Pd/C, H₂) to remove protecting groups like benzyloxycarbonyl (Cbz). This step is essential in peptide synthesis and neurotransmitter analog production .

Example :

4-Benzyloxycarbonylamino-3-hydroxypyrrolidine-3-carboxylic acid

→ 3-Amino-4-hydroxymethylpyrrolidine-3-carboxylic acid

Enzymatic Interactions

The compound acts as a GABA uptake inhibitor by mimicking the transition state of enzymatic reactions. Its hydroxyl and carboxylic acid groups form hydrogen bonds with neuraminidase active sites, making it a candidate for antiviral drug design .

Salt Formation

Reaction with HCl in methanol yields the hydrochloride salt, enhancing solubility for pharmaceutical formulations .

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Chiral Intermediate for Drug Synthesis

3-Hydroxypyrrolidine-3-carboxylic acid serves as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the production of:

- Calcium antagonists : It is a key intermediate in the synthesis of Barnidipine, a calcium channel blocker used to treat hypertension .

- Antibiotics : The compound is involved in the synthesis of carbapenem antibiotics, which are critical for treating multi-drug resistant bacterial infections .

- Analgesics and Neurotransmitters : Its derivatives have been explored for their potential as analgesics and neurotransmitter precursors, highlighting its versatility in pharmacological applications .

2. Viral Inhibition

Recent studies have identified 3-hydroxypyrrolidine derivatives as potential inhibitors of influenza virus neuraminidase. Testing on various amino acids led to the discovery that certain pyrrolidine derivatives can significantly reduce cytopathogenic effects caused by the virus, showcasing their potential in antiviral drug development .

Chemical Synthesis Applications

1. Catalysts for Chemical Transformations

Pyrrolidine-3-carboxylic acid derivatives are recognized for their role as catalysts in organic reactions. They facilitate various chemical transformations due to their unique structural properties, which enhance reaction efficiency and selectivity .

2. Synthesis of Bioactive Compounds

These compounds are essential building blocks for synthesizing bioactive molecules. Their derivatives have been employed in drug discovery processes, particularly in developing enzyme inhibitors and other therapeutic agents .

Mécanisme D'action

The mechanism of action of 3-hydroxypyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can lead to inhibition or activation of enzymatic processes, influencing various biological pathways .

Comparaison Avec Des Composés Similaires

Pyrrolidine-2-one: A five-membered lactam with similar structural features but lacking the hydroxyl group.

Pyrrolidine-2,5-dione: Another related compound with two carbonyl groups in the ring structure.

Prolinol: A hydroxylated derivative of pyrrolidine with applications in asymmetric synthesis.

Uniqueness: 3-Hydroxypyrrolidine-3-carboxylic acid is unique due to the presence of both a hydroxyl and a carboxylic acid group on the same carbon atom, which imparts distinct reactivity and functional versatility. This dual functionality allows for a broader range of chemical transformations and applications compared to its analogs.

Activité Biologique

3-Hydroxypyrrolidine-3-carboxylic acid (HPCA) is a compound that has garnered attention for its diverse biological activities. This article explores the biological significance of HPCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

HPCA is characterized by its pyrrolidine ring structure, with a hydroxyl group and a carboxylic acid functional group. Its chemical formula is C5H9NO3, and it can exist in different stereoisomeric forms, which may influence its biological activity.

1. Antioxidant Properties

HPCA has demonstrated significant antioxidant activity , which is crucial for protecting cells from oxidative stress. Studies indicate that HPCA can scavenge free radicals and reduce oxidative damage in various biological systems. This property suggests potential applications in preventing diseases associated with oxidative stress, such as cancer and neurodegenerative disorders.

2. Inhibition of Enzymatic Activity

HPCA has been investigated for its role as an inhibitor of certain enzymes. Notably, it has shown inhibitory effects on arginase , an enzyme involved in the urea cycle that can influence nitric oxide production. Inhibition of arginase can enhance nitric oxide availability, which is beneficial in cardiovascular health .

3. Antiviral Activity

Research has indicated that HPCA exhibits antiviral properties , particularly against influenza virus neuraminidase. It acts as a competitive inhibitor, potentially serving as a lead compound for developing antiviral therapies . The ability to inhibit viral replication makes HPCA a candidate for further exploration in antiviral drug development.

Table 1: Summary of Biological Activities of HPCA

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Arginase Inhibition | Enhances nitric oxide availability | |

| Antiviral | Inhibits influenza virus neuraminidase |

Synthesis and Derivatives

The synthesis of HPCA has been optimized to produce both optically pure and racemic forms. Various methods have been reported, including the use of chiral precursors to obtain specific stereoisomers that may exhibit enhanced biological activities . Understanding the synthesis pathways is crucial for developing derivatives with improved efficacy.

Future Directions

Research into HPCA is ongoing, with several potential therapeutic applications being explored:

- Cardiovascular Diseases : Due to its role in modulating nitric oxide levels through arginase inhibition, HPCA could be further studied as a treatment for cardiovascular conditions.

- Cancer Therapy : Its antioxidant properties may offer protective effects against cancer-related oxidative damage.

- Viral Infections : Continued investigation into its antiviral mechanisms could lead to new treatments for influenza and other viral diseases.

Propriétés

IUPAC Name |

3-hydroxypyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-4(8)5(9)1-2-6-3-5/h6,9H,1-3H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGJLCKLATTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.